2-(2-Naphthyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKVKRHNBPMOMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Naphthyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Naphthyl)piperidine, a heterocyclic compound with significant potential in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its combination with a naphthalene ring system offers a unique lipophilic and aromatic profile for drug design and development. This document details a robust synthetic pathway via the catalytic hydrogenation of 2-(2-naphthyl)pyridine. It further provides a thorough guide to the characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 2-Arylpiperidine Scaffold

The piperidine ring is a fundamental saturated heterocycle present in a vast array of natural alkaloids and synthetic pharmaceutical compounds. Its structural ubiquity makes it a key pharmacophore in drugs targeting a wide range of conditions. The introduction of an aryl group at the 2-position of the piperidine ring creates a class of compounds known as 2-arylpiperidines, which have demonstrated significant biological activities. The this compound structure, in particular, combines the conformational flexibility of the piperidine ring with the extended aromatic system of the naphthalene moiety, making it an attractive scaffold for modulating drug-receptor interactions.

Strategic Synthesis of this compound

The most direct and atom-economical approach to synthesizing this compound is through the catalytic hydrogenation of its aromatic precursor, 2-(2-naphthyl)pyridine. This method is favored for its efficiency and relatively clean reaction profile.[1]

Synthesis of the Precursor: 2-(2-Naphthyl)pyridine

The precursor, 2-(2-naphthyl)pyridine, can be efficiently synthesized via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound with an organic halide, forming a new carbon-carbon bond. In this case, 2-bromopyridine is coupled with naphthalene-2-boronic acid.

Catalytic Hydrogenation to this compound

The hydrogenation of the pyridine ring of 2-(2-naphthyl)pyridine to the corresponding piperidine is a critical step. While various catalysts can be employed, Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, in an acidic medium like glacial acetic acid, is a highly effective system for this transformation.[1] The acid protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[2]

Experimental Protocols

Synthesis of 2-(2-Naphthyl)pyridine

Materials:

-

2-Bromopyridine

-

Naphthalene-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask, add naphthalene-2-boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add a 3:1 mixture of toluene and water.

-

Add 2-bromopyridine (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction to room temperature.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(2-naphthyl)pyridine as a solid.

Synthesis of this compound

Materials:

-

2-(2-Naphthyl)pyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a high-pressure reactor vessel, dissolve 2-(2-naphthyl)pyridine (1.0 g) in glacial acetic acid (20 mL).[1]

-

Carefully add Platinum(IV) oxide catalyst (5 mol%) to the solution.[1]

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air.[2]

-

Pressurize the reactor with hydrogen gas to 50-70 bar.[1]

-

Stir the reaction mixture vigorously at room temperature for 8-12 hours.[1]

-

Upon completion, carefully vent the excess hydrogen gas and purge the reactor with inert gas.[2]

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.[2]

-

Carefully neutralize the filtrate by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[2]

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their hybridization.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 7.85 - 7.75 (m, 4H, Naphthyl-H) | ~140.1 (Naphthyl C) |

| 7.50 - 7.40 (m, 3H, Naphthyl-H) | ~128.5 (Naphthyl CH) |

| ~3.50 (dd, 1H, Piperidine-CH) | ~127.8 (Naphthyl CH) |

| ~3.20 (m, 1H, Piperidine-CH₂) | ~126.0 (Naphthyl CH) |

| ~2.80 (m, 1H, Piperidine-CH₂) | ~125.5 (Naphthyl CH) |

| ~2.0 (br s, 1H, NH) | ~60.0 (Piperidine CH) |

| 1.90 - 1.50 (m, 6H, Piperidine-CH₂) | ~47.0 (Piperidine CH₂) |

| ~30.0 (Piperidine CH₂) | |

| ~26.0 (Piperidine CH₂) | |

| ~25.0 (Piperidine CH₂) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₅H₁₇N), the expected monoisotopic mass is approximately 211.1361 g/mol . Electrospray ionization (ESI) is a suitable technique for this analysis.

| Technique | Expected [M+H]⁺ (m/z) |

| ESI-MS | ~212.1434 |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A reversed-phase C18 column is typically employed.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via the catalytic hydrogenation of 2-(2-naphthyl)pyridine. The provided protocols for synthesis and characterization are designed to be robust and reproducible, offering a solid foundation for researchers in drug discovery and development. The unique structural features of this compound make it a valuable scaffold for the exploration of new therapeutic agents.

References

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Benzylpiperidine.

- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 133-138.

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- BenchChem. (2025).

-

SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

- Coldham, I., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(8), 1602-1607.

- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

- Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1115-1121.

-

MassBank. (2016). Piperidines. Retrieved from [Link]

- University of Illinois at Urbana-Champaign. (n.d.).

- UNODC. (n.d.).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

- Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- Coldham, I., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Organic & Biomolecular Chemistry, 12(33), 6443-6450.

- Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- Morcillo, M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

- Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.

-

NIST. (n.d.). Piperidine. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

- De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.

- ResearchGate. (2014).

- Journal of Pharmaceutics and Nanotechnology. (2016). A Brief Review on Validation of many Drugs by using HPLC Technique. Journal of Pharmaceutics and Nanotechnology, 4(2), 10-18.

Sources

Foreword: A Methodological Framework for Characterization

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Naphthyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, deviates from a simple data repository. Instead, it serves as a comprehensive methodological framework. As a Senior Application Scientist, my objective is to provide not just what is known, but to equip researchers with the authoritative, field-proven protocols required to determine the critical physicochemical parameters of this molecule. We will explore the causality behind experimental choices and present self-validating systems for generating the robust data essential for any drug development pipeline.

Molecular Identity and Structural Characteristics

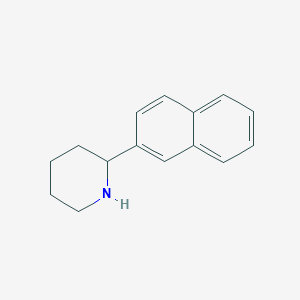

The foundational step in characterizing any compound is to establish its precise molecular identity. This compound is a secondary amine featuring a piperidine ring directly connected via a carbon-carbon bond from its 2-position to the 2-position of a naphthalene ring system.

| Property | Value | Source |

| Chemical Name | 2-(naphthalen-2-yl)piperidine | - |

| CAS Number | 383128-73-2 | [3] |

| Molecular Formula | C₁₅H₁₇N | [1] |

| Molecular Weight | 211.30 g/mol | [1] |

| Canonical SMILES | C1CCNC(C1)C2=CC3=CC=CC=C3C=C2 | [1] |

| InChI Key | KIKVKRHNBPMOMC-UHFFFAOYSA-N | [1] |

Figure 1: 2D Chemical Structure of this compound.

Core Physicochemical Properties: An Overview

The following table summarizes the core physicochemical properties that are paramount for assessing the drug-like potential of a molecule. As these values are not definitively published in peer-reviewed literature, this guide provides detailed protocols for their experimental determination in the subsequent sections.

| Parameter | Value | Significance in Drug Development | Determination Protocol |

| Melting Point (°C) | Not Determined | Purity, stability, and formulation considerations | Section 3.1 (Conceptual) |

| Boiling Point (°C) | Not Determined | Purity and handling for non-solid forms | Section 3.2 (Conceptual) |

| Aqueous Solubility | Expected to be low | Directly impacts bioavailability and formulation | Section 3.3 |

| pKa | Not Determined | Governs ionization state, absorption, and solubility | Section 3.4 |

| LogP | Not Determined | Measures lipophilicity; affects permeability and metabolism | Section 3.5 (Conceptual) |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized, authoritative methodologies for determining the key physicochemical properties of this compound.

& 3.2 Melting and Boiling Point

The melting point of a solid and the boiling point of a liquid are fundamental indicators of purity. For a crystalline solid like this compound, a sharp melting point range suggests high purity. These would be determined using standard capillary melting point apparatus or differential scanning calorimetry (DSC) for the melting point, and vacuum distillation for the boiling point to prevent decomposition at high temperatures.

Aqueous Solubility Determination

Causality & Expertise: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4][5] Low solubility can create significant challenges for formulation and in-vivo testing.[4] Given the large, hydrophobic naphthalene ring, this compound is anticipated to have low aqueous solubility. The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[6]

Self-Validating Protocol: Shake-Flask Method

This protocol is adapted from established guidelines for thermodynamic solubility measurement.[5][6][7][8]

-

Preparation: Add an excess amount of solid this compound to a series of glass vials (minimum of three replicates). The excess is critical to ensure a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of phosphate-buffered saline (PBS, pH 7.4) to each vial to mimic physiological conditions.

-

Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[5]

-

Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. To remove all undissolved particles, filter the supernatant through a 0.45 µm membrane filter or centrifuge at high speed.[4] This step is crucial to avoid artificially inflated solubility readings.

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[5] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Diagram 1: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa) Determination

Causality & Expertise: The pKa value defines the pH at which a molecule is 50% ionized. For a basic amine like this compound, the pKa of its conjugate acid dictates its charge state in different physiological compartments, which profoundly affects its absorption, distribution, and target binding.[9] Potentiometric titration is a robust and direct method for determining the pKa of amines by measuring pH changes upon the addition of an acid.[9][10]

Self-Validating Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a dilute, aqueous solution of this compound of known concentration (e.g., 0.01 M). Due to low aqueous solubility, a co-solvent like methanol or ethanol may be required.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the midpoint of the steepest part of the curve or by using the first derivative of the curve.[10]

Diagram 2: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between octanol and water), is a key predictor of a drug's ability to cross cell membranes. The extensive naphthalene surface area suggests this compound will be highly lipophilic. This can be experimentally determined using the shake-flask method with octanol and water, followed by quantification of the compound in each phase.

Spectroscopic & Spectrometric Characterization

Structural confirmation is the bedrock of chemical analysis. The following spectroscopic techniques are essential for verifying the identity and purity of this compound.

Self-Validating Protocol: General Sample Preparation for Analysis

-

NMR Sample Preparation: For ¹H and ¹³C NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[11][12] Ensure the sample is fully dissolved and free of particulate matter to avoid poor spectral resolution.[12]

-

MS Sample Preparation: For Electrospray Ionization (ESI) MS, prepare a dilute solution (e.g., 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[13]

Diagram 3: General Workflow for Spectroscopic Sample Preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions. Aromatic protons on the naphthalene ring will appear in the downfield region (approx. 7.0-8.0 ppm). The protons on the piperidine ring will be in the upfield aliphatic region (approx. 1.5-3.5 ppm). The proton on the nitrogen (N-H) may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will similarly show aromatic carbons at lower field (approx. 120-140 ppm) and aliphatic carbons of the piperidine ring at higher field (approx. 20-60 ppm).[14]

Mass Spectrometry (MS)

Causality & Expertise: ESI is a soft ionization technique ideal for confirming the molecular weight of small molecules without causing significant fragmentation.[15] For an amine, analysis in positive ion mode is standard, as the nitrogen is readily protonated.

-

Expected Ion: In positive ion ESI-MS, the primary ion observed for this compound will be the protonated molecule, [M+H]⁺.

-

Calculation: Given the molecular weight of 211.30 g/mol , the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 212.14. High-resolution mass spectrometry would allow for confirmation of the elemental formula.

Infrared (IR) Spectroscopy

The IR spectrum provides information on functional groups. Key expected absorption bands include:

-

N-H Stretch: A moderate peak around 3300-3500 cm⁻¹ characteristic of a secondary amine.

-

C-H (sp³) Stretch: Strong peaks just below 3000 cm⁻¹ from the piperidine ring.

-

C-H (sp²) Stretch: Peaks just above 3000 cm⁻¹ from the naphthalene ring.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Conclusion

While this compound is a molecule of significant interest, its fundamental physicochemical data is not yet fully established in the public domain. This guide provides the essential structural information and, more critically, a robust, authoritative framework of experimental protocols for its complete characterization. By employing these standardized methods for determining solubility, pKa, and spectroscopic identity, researchers can generate the high-quality, reliable data necessary to advance their work in drug discovery and development, ensuring both scientific integrity and reproducibility.

References

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

Kwiecień, A., & Ling, Y. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. WIREs Forensic Science. Available at: [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. Available at: [Link]

-

DOI. (n.d.). Detailed procedure for calculating pKa. Available at: [Link]

-

Mainetech. (n.d.). This compound. Available at: [Link]

-

West Virginia University Research Repository. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. Available at: [Link]

-

DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available at: [Link]

-

PubChem. (n.d.). 2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

MDPI. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available at: [Link]

-

HINUS. (n.d.). Simple Method for the Estimation of pKa of Amines. Available at: [Link]

-

ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines. Available at: [Link]

-

ACS Publications. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Wikipedia. (n.d.). 1-(2-Naphthyl)piperazine. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR of (E)‐4‐(naphthalen‐2‐yl)‐2‐(piperidin‐1‐yl)‐6‐styrylbenzonitrile 11a. Available at: [Link]

-

Wen, W. et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available at: [Link]

-

ACS Publications. (2014). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

ACS Publications. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]

-

ResearchGate. (2015). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

PubChemLite. (n.d.). 2-naphthalen-2-yl-piperazine (C14H16N2). Available at: [Link]

-

PubChem. (n.d.). Piperidine, 1-(1,2,3,4-tetrahydro-2-naphthyl)-. Available at: [Link]

-

Tetrahedron. (n.d.). 1-(2-Naphthalenyl)piperidine. Available at: [Link]

-

PubChem. (n.d.). Piperidine. Available at: [Link]

-

NIST. (n.d.). Piperidine - Mass spectrum (electron ionization). Available at: [Link]

-

SpectraBase. (n.d.). Piperidine. Available at: [Link]

-

PubChem. (n.d.). 4-(Naphthalen-1-YL)piperidine. Available at: [Link]

Sources

- 1. Buy (S)-2-(Naphthalen-2-yl)piperidine [smolecule.com]

- 2. research.unipd.it [research.unipd.it]

- 3. This compound - CAS:383128-73-2 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]

Preamble: Charting a Course for Mechanistic Discovery

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy (S)-2-(Naphthalen-2-yl)piperidine [smolecule.com]

- 5. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. 1-(2-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 8. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 2-(2-Naphthyl)piperidine Derivatives

Abstract: The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and ability to interact with a wide range of biological targets. When coupled with a 2-naphthyl moiety, the resulting 2-(2-Naphthyl)piperidine framework offers a unique combination of lipophilicity, aromaticity, and stereochemistry, making it a highly attractive starting point for drug discovery. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships of this compound derivatives. We will delve into their significant role as potent P2Y14 receptor antagonists for inflammatory conditions and explore their potential as monoamine reuptake inhibitors and antimicrobial agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.

Introduction: The Significance of the this compound Scaffold

The piperidine heterocycle is a cornerstone of modern pharmaceuticals, present in over twenty classes of drugs, from analgesics like morphine to antipsychotics and antivirals.[1][2] Its conformational flexibility (chair/boat conformations) and the basicity of its nitrogen atom allow for precise three-dimensional arrangements that facilitate specific interactions with biological macromolecules.

The incorporation of a 2-naphthyl group onto the piperidine ring at the 2-position introduces several key features:

-

Increased Lipophilicity: The large, hydrophobic surface area of the naphthalene ring can enhance membrane permeability and facilitate interactions with hydrophobic pockets in target proteins.

-

Aromatic Interactions: The electron-rich naphthalene system can engage in π-π stacking and cation-π interactions, which are crucial for binding affinity and selectivity.

-

Chiral Center: The C2 position of the piperidine ring becomes a stereocenter, allowing for the development of enantiomerically pure compounds. Stereochemistry often plays a critical role in pharmacological activity, with one enantiomer typically exhibiting significantly higher potency than the other.

This unique combination of properties has led to the exploration of this compound derivatives across multiple therapeutic areas, with the most profound success seen in the modulation of G protein-coupled receptors (GPCRs) and neurotransmitter transporters.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of this compound derivatives is a critical step in their development. The primary challenge lies in the stereoselective construction of the C-N and C-C bonds to control the orientation of the naphthyl group.

Rationale for Synthetic Choices: The choice of synthetic route is often dictated by the desired stereochemistry and the need for scalability. For preclinical and clinical development, an enantioselective synthesis is paramount to ensure a homogeneous final product with optimal activity and a clear safety profile.

A generalized, multi-step synthesis often begins with commercially available precursors and involves key transformations to build the heterocyclic core.

Caption: Generalized workflow for the synthesis of this compound derivatives.

Asymmetric synthesis, employing chiral catalysts or starting from a chiral pool, is a more direct approach to obtaining enantiomerically pure products.[3] For instance, methods involving palladium-catalyzed intramolecular amination or organocatalytic cyclizations have been successfully employed for related piperidine structures.[1]

Key Biological Activities and Mechanisms of Action

P2Y14 Receptor Antagonism: A New Frontier in Anti-Inflammatory Therapy

The most well-documented and potent activity of this scaffold is the antagonism of the P2Y14 receptor (P2Y14R). P2Y14R is a G protein-coupled receptor activated by UDP-sugars, such as UDP-glucose, which are released from cells during stress or injury and act as "danger signals".[4] Activation of P2Y14R on immune cells triggers inflammatory signaling pathways, making it a prime target for treating conditions like asthma, neuropathic pain, and other inflammatory disorders.[4][5]

Mechanism of Action: this compound derivatives act as competitive antagonists at the P2Y14R. By binding to the receptor, they block the binding of endogenous UDP-sugar agonists. This prevents the receptor from coupling to its cognate G protein (Gαi), thereby inhibiting the downstream signaling cascade that includes the inhibition of adenylyl cyclase and activation of the Rho/Rho kinase pathway.[1][5]

Caption: P2Y14R signaling pathway and the inhibitory mechanism of this compound antagonists.

A key example is the potent and selective P2Y14R antagonist known as PPTN, which features a 4-phenyl-2-naphthoic acid core with a piperidine moiety.[4] Modifications to this parent structure, such as creating bridged piperidine analogues (e.g., 2-azanorbornane), have led to compounds with even higher affinity and improved drug-like properties.[5] One such enantiomerically pure derivative, a stereochemically defined 2-azanorbornane, displayed 3-fold higher affinity than the parent compound and demonstrated significant in vivo activity in mouse models of asthma and hyperalgesia.[4]

Potential as Monoamine Reuptake Inhibitors

The structural similarity of certain piperidine derivatives to known monoamine reuptake inhibitors has prompted investigation into their potential as treatments for depression and other neurological disorders.[6] Triple reuptake inhibitors (TRIs), also known as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), act by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[7] This simultaneous action is hypothesized to produce a more rapid and robust antidepressant effect compared to selective inhibitors.[6][7]

While direct studies on this compound are limited, related structures combining piperidine and naphthyl ethers have been shown to be potent inhibitors of serotonin and norepinephrine reuptake.[8] The naphthyl group provides a large hydrophobic anchor, while the piperidine nitrogen interacts with key residues within the transporter binding sites. Further investigation is warranted to determine the specific affinity and selectivity profile of the this compound scaffold for monoamine transporters.

Antimicrobial and Anticancer Activities

The piperidine scaffold is a common feature in molecules with antimicrobial and anticancer properties.[9][10][11] The lipophilic nature of the naphthyl group can facilitate the passage of these molecules through microbial cell walls or cancer cell membranes.

-

Antimicrobial: Research on related N-[2-(2-naphthyl)ethyl]piperazinyl quinolones has demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria.[12] The mechanism for related compounds has been shown to involve the inhibition of essential enzymes like DNA gyrase.[13] While specific data on this compound is scarce, its structural components suggest it is a viable scaffold for developing new antimicrobial agents.[3]

-

Anticancer: Various piperidine derivatives have been shown to induce apoptosis and inhibit proliferation in cancer cell lines by modulating critical signaling pathways, such as the PI3K/Akt pathway.[10][11] The cytotoxic potential of novel aminobenzylnaphthols, derived from 2-naphthol, has been demonstrated against pancreatic and colorectal cancer cell lines, suggesting that the naphthyl moiety is a valuable component for anticancer drug design.[14]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing lead compounds. For this compound derivatives, particularly as P2Y14R antagonists, several key structural features have been identified that govern potency and selectivity.

Rationale for SAR Analysis: By systematically modifying different parts of the molecule, we can understand which functional groups are essential for activity (the pharmacophore) and which can be altered to improve properties like solubility, metabolic stability, and oral bioavailability.

Caption: Key structure-activity relationship points for this compound-based P2Y14R antagonists.

-

Piperidine Ring: Introducing conformational constraints, such as bridging the piperidine to form a 2-azanorbornane or isoquinuclidine system, can preserve or even enhance P2Y14R affinity.[5] This suggests the receptor prefers a specific, rigid conformation of the piperidine ring.

-

Naphthyl Core: A carboxylic acid group on the naphthalene ring is a critical interaction point, likely forming hydrogen bonds or salt bridges with basic residues (e.g., Lysine, Arginine) in the receptor's binding pocket.[5]

-

Aromatic Extension: A second aromatic ring (e.g., a phenyl group attached to the piperidine) is crucial for high-affinity binding, likely engaging in additional hydrophobic and aromatic interactions within the receptor.[5]

Experimental Protocols

The following protocols are foundational for characterizing the biological activity of novel this compound derivatives.

Protocol: In Vitro P2Y14R Antagonist Binding Assay (Fluorescence-Based)

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a known fluorescently-labeled P2Y14R antagonist from the receptor. The decrease in fluorescence associated with the cells is proportional to the binding affinity of the test compound.

Self-Validation: The protocol includes positive controls (known antagonist, e.g., PPTN) and negative controls (vehicle) to establish the assay window and ensure reproducibility. The use of a specific fluorescent antagonist tracer ensures the signal is target-specific.

Methodology:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor (hP2Y14R-CHO) in appropriate media until they reach 80-90% confluency.

-

Cell Preparation: Harvest the cells using a non-enzymatic cell dissociation buffer. Wash the cells twice with phosphate-buffered saline (PBS) and resuspend in assay buffer (e.g., PBS with 0.1% BSA) to a final concentration of 1-2 x 10^6 cells/mL.

-

Assay Plate Preparation: To a 96-well V-bottom plate, add:

-

50 µL of cell suspension to each well.

-

25 µL of assay buffer containing the test compound at various concentrations (typically a serial dilution from 100 µM to 0.1 nM). For control wells, add vehicle buffer (for total binding) or a high concentration of a known non-labeled antagonist (for non-specific binding).

-

-

Incubation with Test Compound: Incubate the plate for 15 minutes at room temperature.

-

Addition of Fluorescent Tracer: Add 25 µL of a known fluorescent P2Y14R antagonist (e.g., a derivative of PPTN conjugated to AlexaFluor488) at a final concentration close to its Kd value (e.g., 20 nM).[15]

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Analyze the cell-associated fluorescence using a flow cytometer. Gate on the single-cell population and measure the mean fluorescence intensity (MFI).

-

Data Analysis: Subtract the MFI of the non-specific binding wells from all other readings. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Monoamine Transporter Uptake Assay (Radiolabeled)

Principle: This assay measures the function of monoamine transporters by quantifying their ability to uptake a radiolabeled substrate (e.g., [³H]dopamine for DAT). Inhibitors will reduce the amount of radioactivity accumulated inside the cells.

Self-Validation: The inclusion of known selective inhibitors for each transporter (e.g., GBR-12909 for DAT, desipramine for NET, fluoxetine for SERT) validates the specificity of the uptake and provides a benchmark for potency.

Methodology:

-

Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT). Plate the cells in a 96-well plate and grow to near confluence.[3][16]

-

Preparation: On the day of the assay, aspirate the growth medium and wash the cell monolayer once with 100 µL of Krebs-HEPES buffer (KHB).

-

Pre-incubation: Add 50 µL of KHB containing the test this compound derivative at various concentrations. For control wells, add vehicle (total uptake) or a known selective inhibitor (e.g., 10 µM GBR-12909 for non-specific uptake). Incubate for 20-30 minutes at 37°C.

-

Initiation of Uptake: Initiate the uptake by adding 50 µL of KHB containing the radiolabeled substrate (e.g., [³H]dopamine at a final concentration of ~20 nM).

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate.

-

Termination of Uptake: Rapidly terminate the assay by aspirating the buffer and washing the cells three times with 150 µL of ice-cold KHB. This stops the transporter activity and removes extracellular radiolabel.

-

Cell Lysis and Scintillation Counting: Lyse the cells by adding 100 µL of 1% SDS or a suitable scintillation cocktail directly to each well. Measure the radioactivity in each well using a liquid scintillation counter.

-

Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the IC50 of the test compound by plotting the percentage of inhibition versus the log of the compound concentration.

Data Summary: A Quantitative Overview

The following table summarizes the biological activity data for representative this compound derivatives and their analogues as P2Y14R antagonists.

| Compound ID | Modification | Target | Assay Type | IC50 (nM) | Reference |

| 1 (PPTN) | Parent Phenyl-piperidine | hP2Y14R | Fluorescence Binding | 8.0 | [5] |

| 15 | (S,S,S) 2-Azanorbornane | hP2Y14R | Fluorescence Binding | 5.9 | [5] |

| 16 | (R,R,R) 2-Azanorbornane | hP2Y14R | Fluorescence Binding | 18.0 | [5] |

| 30 | Isonortropanol | hP2Y14R | Fluorescence Binding | 21.3 | [4] |

| 34 | Isoquinuclidine | hP2Y14R | Fluorescence Binding | 15.6 | [4] |

Data demonstrates the high potency of this chemical class and highlights the importance of stereochemistry (Compound 15 vs. 16).

Conclusion and Future Directions

The this compound scaffold represents a highly valuable and versatile core for the development of novel therapeutics. Its derivatives have been unequivocally established as potent, high-affinity antagonists of the P2Y14 receptor, with demonstrated in vivo efficacy in models of inflammation and pain. The SAR is well-defined, providing a clear roadmap for further optimization to improve pharmacokinetic and pharmacodynamic properties.

Future research should focus on several key areas:

-

Systematic Exploration of Other Biological Targets: A comprehensive screening of optimized this compound derivatives against a panel of GPCRs, ion channels, and transporters is needed to fully map their pharmacological profile. The potential for these compounds as monoamine reuptake inhibitors is particularly compelling and requires dedicated investigation.

-

Pharmacokinetic Profiling: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to identify candidates with suitable properties for clinical development, including oral bioavailability and CNS penetration for neurological targets.

-

Expansion to Other Therapeutic Areas: Based on the initial findings, dedicated synthesis and screening programs for antimicrobial and anticancer applications should be initiated to unlock the full potential of this privileged scaffold.

References

-

Ivachtchenko, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

Wen, Z., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3434–3459. [Link]

-

MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]

-

Harden, T. K., et al. (2010). Signalling and pharmacological properties of the P2Y receptor. Acta Physiologica, 199(2), 149-60. [Link]

-

Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

-

Ma, D., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.11.1-12.11.16. [Link]

-

Abdel-Magid, A. F., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-8. [Link]

-

Foroumadi, A., et al. (2006). Synthesis and Antibacterial Activity of N-(2-(2-naphthyl)ethyl)piperazinyl Quinolones. Archives of Pharmacal Research, 29(8), 630-636. [Link]

-

Wen, Z., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC - NIH. [Link]

-

Devineni, S. R., et al. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

-

Rather, R. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

-

Higuchi, H., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Antibiotics, 13(3), 269. [Link]

-

Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 783-792. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Kim, D., et al. (2018). Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake. Bioorganic & Medicinal Chemistry, 26(22), 5871-5881. [Link]

-

Zhang, D., et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Journal of Molecular Modeling, 26(3), 61. [Link]

-

ResearchGate. (n.d.). Representative fluorescence binding inhibition curves. ResearchGate. [Link]

-

Ibrahim, H., et al. (2025). Anti-cancer agents with reactive species: piperidine, morpholine, aniline, and antipyrine. ResearchGate. [Link]

-

Salmaso, V., et al. (2025). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science. [Link]

-

Kciuk, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol... ResearchGate. [Link]

-

Jung, Y. H., et al. (2015). Design, Synthesis and Pharmacological Characterization of a Fluorescent Agonist of the P2Y14 Receptor. Bioconjugate Chemistry, 26(6), 1143-53. [Link]

-

Dutta, A. K., et al. (2015). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 7(12), 1589-611. [Link]

-

ResearchGate. (2025). Chapter 2 Recent Developments in Monoamine Reuptake Inhibitors. ResearchGate. [Link]

-

Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

-

Barrett, M. O., et al. (2011). Discovery of Novel P2Y14 Agonist and Antagonist Using Conventional and Nonconventional Methods. Journal of Pharmacology and Experimental Therapeutics, 336(2), 444-52. [Link]

-

Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. [Link]

Sources

- 1. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moleculardevices.com [moleculardevices.com]

- 5. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extracellular UDP-Glucose Activates P2Y14 Receptor and Induces Signal Transducer and Activator of Transcription 3 (STAT3) Tyr705 Phosphorylation and Binding to Hyaluronan Synthase 2 (HAS2) Promoter, Stimulating Hyaluronan Synthesis of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Naphthylpiperidines: A Deep Dive into Structure-Activity Relationships for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its inherent versatility allows for fine-tuning of pharmacological properties, leading to the development of potent and selective ligands for a range of biological targets. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of naphthylpiperidines, offering insights into their design, synthesis, and therapeutic potential. We will delve into the intricate interplay between chemical structure and biological activity, examining how modifications to the naphthyl group, piperidine ring, and interconnecting linker influence target affinity, selectivity, and functional effects.

The Naphthylpiperidine Pharmacophore: A Blueprint for Biological Activity

The pharmacological promiscuity of the naphthylpiperidine core can be rationalized by a general pharmacophore model. This model typically consists of three key components:

-

The Naphthyl Moiety: This large, aromatic group often engages in hydrophobic and π-stacking interactions within the target protein's binding pocket. Substitutions on the naphthalene ring system can significantly modulate potency and selectivity.

-

The Piperidine Ring: This basic nitrogen-containing heterocycle is crucial for forming ionic interactions with acidic residues in the binding site. The protonated nitrogen at physiological pH acts as a key anchoring point. The conformation of the piperidine ring and the nature of its substituents can influence binding affinity and functional activity.

-

The Linker: The atom or group of atoms connecting the naphthyl and piperidine moieties plays a critical role in defining the spatial relationship between these two key pharmacophoric elements. The length, rigidity, and chemical nature of the linker are important determinants of biological activity.

Caption: A generalized pharmacophore model for naphthylpiperidines.

Decoding Structure-Activity Relationships at Key Biological Targets

The therapeutic utility of naphthylpiperidines stems from their ability to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) and monoamine transporters.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that play a central role in cellular signaling and are major targets for drug discovery.[1][2] Naphthylpiperidine derivatives have been developed as potent and selective ligands for several GPCR subtypes.

A series of naphthamide analogs have been synthesized and evaluated for their affinity at dopamine D2 and D3 receptors.[3] These studies revealed that both the structure of the central amine moiety (piperidine, pyrrolidine, etc.) and the N-alkyl substitution on the amine significantly impact binding affinity and selectivity.[3] For instance, increasing the bulkiness of the N-alkyl substituent was found to either have no effect on selectivity, increase D3 affinity, or decrease D2 affinity.[3] The most potent analog in one such series was (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide, with Ki values of 1.8 nM and 0.2 nM for D2 and D3 receptors, respectively.[3]

| Compound | Central Amine | N-Alkyl Group | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity |

| 1 | Piperidine | n-Propyl | 12.5 | 1.5 | 8.3 |

| 10 | (S)-Pyrrolidine | Cycloheptyl | 1.8 | 0.2 | 9.0 |

| 30 | (R)-Pyrrolidinylmethyl | Cycloheptyl | 62.8 | 2.4 | 26.2 |

| Data sourced from: [3] |

Naphthylpiperazine derivatives have been explored as dual 5-HT1D antagonists and serotonin reuptake inhibitors.[4] Structure-activity relationship studies on this class of compounds led to the discovery of molecules with improved dual activity and reduced cross-reactivity with other aminergic receptors.[4] More recently, 2,5-dimethoxyphenylpiperidines have emerged as a novel class of selective 5-HT2A receptor agonists, with LPH-5 identified as a promising candidate with desirable drug-like properties.[5]

Naftopidil-based arylpiperazine derivatives have been synthesized and evaluated for their anti-prostate cancer activity.[6] Several of these compounds exhibited strong cytotoxic activities against prostate cancer cell lines, and their mechanism of action is linked to their antagonistic activity at α1-adrenergic receptor subtypes.[6] Compounds with specific substitution patterns on the arylpiperazine moiety showed enhanced selectivity for certain α1-AR subtypes.[6]

Monoamine Transporters

Monoamine transporters are responsible for the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby regulating their concentration and signaling.[7]

VMAT2 is responsible for packaging monoamines into synaptic vesicles for subsequent release.[8][9] A series of 1,4-diphenalkylpiperidine analogs have been synthesized and shown to be potent inhibitors of VMAT2.[10] SAR studies revealed that methoxy and fluoro substitutions on either phenyl ring of these analogs resulted in VMAT2 inhibition comparable to or greater than the natural product lobelane.[10] Specifically, compounds containing a 4-(2-methoxyphenethyl) moiety were among the most potent inhibitors of both dihydrotetrabenazine (DTBZ) binding and vesicular dopamine uptake.[10]

| Compound | R1 | R2 | [3H]DTBZ Binding Ki (nM) | [3H]DA Uptake Ki (nM) |

| Lobelane | - | - | 45 | 45 |

| 8h | H | 2-OCH3 | 24 | 9.3 |

| 8j | 2-F | 2-OCH3 | 29 | 13 |

| 8m | 4-F | 2-OCH3 | 31 | 13 |

| Data sourced from: [10] |

The Power of Bioisosteric Replacements in Naphthylpiperidine Design

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties.[11][12][13] In the context of naphthylpiperidines, bioisosteric replacements can be employed to fine-tune the molecule's interaction with its target and improve its drug-like characteristics. For example, replacing a metabolically labile ester group with a more stable amide or a tetrazole can enhance metabolic stability and oral bioavailability.[14] Similarly, the strategic introduction of fluorine atoms can modulate pKa, improve metabolic stability, and enhance binding affinity through favorable interactions with the target protein.[11]

Crafting the Core: Synthetic Strategies for Naphthylpiperidine Analogs

The synthesis of functionalized naphthylpiperidines is crucial for exploring their SAR. A variety of synthetic methodologies have been developed to access a wide range of analogs.[6][15][16][17] A common approach involves the coupling of a functionalized naphthalene derivative with a suitably substituted piperidine ring. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are often employed to construct key carbon-carbon or carbon-heteroatom bonds.[18]

Caption: A generalized synthetic route to naphthylpiperidine analogs.

Essential Experimental Protocols for Unraveling SAR

A thorough understanding of the SAR of naphthylpiperidines relies on robust and reproducible experimental data. The following are key in vitro and in vivo protocols used to characterize the pharmacological properties of these compounds.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

-

Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Vesicular Monoamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of monoamines into synaptic vesicles.[10][19]

Protocol:

-

Vesicle Preparation: Isolate synaptic vesicles from rat brain tissue.

-

Uptake Reaction: Incubate the vesicles with a radiolabeled monoamine (e.g., [3H]-dopamine) in the presence of ATP and varying concentrations of the test compound.

-

Termination: Stop the uptake reaction by rapid filtration.

-

Detection and Analysis: Quantify the amount of radioactivity taken up by the vesicles and calculate the IC50 value for the test compound.

In Vivo Behavioral Assays

Animal models are essential for evaluating the in vivo efficacy and potential therapeutic effects of naphthylpiperidine derivatives. For example, the L-dopa-induced abnormal involuntary movement (AIM) inhibition assay in hemiparkinsonian rats can be used to assess the potential of D3 receptor selective ligands for treating levodopa-induced dyskinesia.[20][21]

Charting the Future: New Frontiers in Naphthylpiperidine Research

The naphthylpiperidine scaffold continues to be a rich source of novel therapeutic agents. Future research in this area will likely focus on:

-

Improving Subtype Selectivity: Designing ligands with high selectivity for specific receptor or transporter subtypes to minimize off-target effects.

-

Exploring Novel Targets: Investigating the activity of naphthylpiperidines at other, less-explored biological targets.

-

Developing Biased Agonists: Creating ligands that preferentially activate certain downstream signaling pathways over others, potentially leading to more targeted therapeutic effects with fewer side effects.[1][22]

-

Utilizing Computational Approaches: Employing molecular modeling and computational chemistry to guide the design of new analogs with improved properties.[23]

By leveraging a deep understanding of their structure-activity relationships, medicinal chemists can continue to unlock the full therapeutic potential of the versatile naphthylpiperidine scaffold.

References

-

Bueno, A. B., Gilmore, J., Boot, J., Broadmore, R., Cooper, J., Findlay, J., Hayhurst, L., Marcos, A., Montero, C., Mitchell, S., Timms, G., Tomlinson, R., Wallace, L., & Walton, L. (2007). Naphthyl piperazines with dual activity as 5-HT1D antagonists and 5-HT reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3344–3348. [Link]

-

Kuzhayeva, E., Basile, A. S., & Reith, M. E. A. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3185. [Link]

-

Zheng, G., Glick, S. D., & Maisonneuve, I. M. (2001). Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands. Journal of Medicinal Chemistry, 44(11), 1827–1835. [Link]

-

Yuan, M., Chen, W., Li, Y., Liu, Y., Zhang, Y., & Li, J. (2018). Synthesis, Biological Evaluation and SAR of Naftopidil-Based Arylpiperazine Derivatives. Bioorganic & Medicinal Chemistry Letters, 28(10), 1845–1850. [Link]

-

Li, Y., Zhang, Y., Zhao, L., Wu, Y., & Sun, H. (2004). 1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides as potent factor Xa inhibitors. Part 3: Design, synthesis and SAR of orally bioavailable benzamidine-P4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1229–1234. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

Kuzhayeva, E., Basile, A. S., & Reith, M. E. A. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]

-

Kuzhayeva, E., Basile, A. S., & Reith, M. E. A. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

-

Conti, L., Carbone, C., Ronsisvalle, S., & Ronsisvalle, G. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Molecules, 26(16), 4991. [Link]

-

Kim, J., Lee, J., Kim, S., Park, S. B., & Kim, Y. C. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 13(9), 1505–1508. [Link]

-

Zheng, G., Dwoskin, L. P., & Crooks, P. A. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 26(10), 2541–2545. [Link]

-

Hankosky, E. R., Joolakanti, S. R., Nickell, J. R., Janganati, V., Dwoskin, L. P., & Crooks, P. A. (2019). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 29(4), 578–582. [Link]

-

Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry, 22(25), 2993–3007. [Link]

-

Hopkins, C. R., Lindsley, C. W., & Weaver, C. D. (2017). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ACS Chemical Neuroscience, 8(1), 133–143. [Link]

-

Pedersen, D. S., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]

-

Sun, Y., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link]

-

Cichero, E., & Fossa, P. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(10), 1238. [Link]

-

Patsnap. (2025). What is the role of bioisosterism in drug design?. Patsnap Synapse. [Link]

-

Kumar, V., & Sharma, S. (2018). Discovery and Development of Monoamine Transporter Ligands. IntechOpen. [Link]

-

Macor, J. E., et al. (2008). The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4523-4527. [Link]

-

Agarwal, A., et al. (1990). Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists. Journal of Medicinal Chemistry, 33(11), 2970-2976. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

-

Richardson, P. (2024). Synthesis of Functionalized Pyrrolidines and Piperidines. Synfacts, 20(10). [Link]

-

Ganesan, A., et al. (2021). Design and synthesis of 1,8-naphthalimide functionalized benzothiadiazoles. New Journal of Chemistry, 45(38), 17758-17766. [Link]

-

Laganowsky, A., et al. (2020). PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling. Nature Communications, 11(1), 1-12. [Link]

-

Lesyk, R., et al. (2021). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][6][20]triazino[2,3-c]quinazolines. Molecules, 26(21), 6523. [Link]

-

Saleh, A. S., & El-Awady, R. (2015). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 6, 47. [Link]

-

Kuszak, A. J., & Javitch, J. A. (2023). Exploring GPCR conformational dynamics using single-molecule fluorescence. Trends in Pharmacological Sciences, 44(7), 436-448. [Link]

-

Javitch, J. A. (2025). Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. Columbia Academic Commons. [Link]

-

Cichero, E., & Fossa, P. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(6), 695. [Link]

-

Kumar, A., & Singh, P. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Hauser, A. S., et al. (2019). Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery. Trends in Pharmacological Sciences, 40(7), 484-497. [Link]

-

El-Gamal, M. I., et al. (2025). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. ResearchGate. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

-

Vlachakis, D., et al. (2021). Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. International Journal of Molecular Sciences, 22(16), 8852. [Link]

-

Głowacka, I. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(10), 2469. [Link]

-

ResearchGate. (n.d.). The synthesis of functionalized naphthalene derivatives 5, 6, and 7, as.... [Link]

-

Głowacka, I. E., Hartwich, A., Rozpara, I., & Piotrowska, D. G. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(10), 2469. [Link]

Sources

- 1. Frontiers | Discovery of GPCR ligands for probing signal transduction pathways [frontiersin.org]

- 2. Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naphthyl piperazines with dual activity as 5-HT1D antagonists and 5-HT reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation and SAR of naftopidil-based arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [academiccommons.columbia.edu]

- 9. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 12. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 13. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 14. drughunter.com [drughunter.com]

- 15. 1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides as potent factor Xa inhibitors. Part 3: Design, synthesis and SAR of orally bioavailable benzamidine-P4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Design and synthesis of 1,8-naphthalimide functionalized benzothiadiazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Naphthyl)piperidine as a Dopamine Reuptake Inhibitor

Abstract

This technical guide provides a comprehensive analysis of 2-(2-Naphthyl)piperidine and its derivatives as potent ligands for the dopamine transporter (DAT). The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals due to its favorable pharmacokinetic properties and synthetic tractability.[1][2] When substituted with a naphthyl moiety, this structural motif yields compounds with significant affinity for monoamine transporters. This document delves into the synthesis, pharmacological characterization, structure-activity relationships (SAR), and the essential in vitro protocols required to evaluate these molecules as dopamine reuptake inhibitors (DRIs). The insights presented herein are intended to guide researchers in the fields of neuropharmacology and drug development in their exploration of novel central nervous system (CNS) agents.

Introduction: The Significance of the Piperidine Scaffold in Dopamine Reuptake Inhibition

The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reabsorption of dopamine from the synaptic cleft into presynaptic neurons.[3] This mechanism terminates dopaminergic signaling and maintains neurotransmitter homeostasis.[4] Inhibitors of this transporter, known as DRIs, block this reuptake process, leading to an increased concentration and prolonged presence of dopamine in the synapse.[3] This enhancement of dopaminergic neurotransmission is the therapeutic basis for treating conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[3]

The piperidine ring is a highly privileged scaffold in medicinal chemistry, valued for its metabolic stability and its ability to confer favorable physicochemical properties that facilitate transport across biological membranes.[2] The development of piperidine-based compounds as DAT ligands has been a fruitful area of research, yielding potent molecules like methylphenidate and its analogues.[5][6] The introduction of a bulky, lipophilic group such as a 2-naphthyl moiety can significantly influence binding affinity and selectivity for monoamine transporters.[7] For instance, studies on various piperidine analogues have shown that the 2-naphthyl substitution can lead to high-affinity ligands for both the dopamine and serotonin transporters.[5][8][9] This guide focuses specifically on the this compound core, exploring its potential as a selective and potent DRI.

Chemical Synthesis of this compound

The synthesis of 2-substituted piperidines can be achieved through various established organic chemistry routes. A common and effective strategy involves the reaction of a pyridine precursor with an organometallic reagent, followed by reduction of the resulting intermediate. The following protocol outlines a plausible and robust method for the synthesis of this compound.

Synthetic Workflow Overview

The synthesis is conceptualized as a two-step process: a Grignard reaction to form the C-C bond between the pyridine and naphthalene moieties, followed by a catalytic hydrogenation to reduce the pyridine ring to a piperidine ring.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-bromonaphthalene and pyridine.

Materials:

-

2-Bromonaphthalene

-

Magnesium turnings

-

Iodine crystal (for initiation)

-